N-(3,4-Dimethylphenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)propanamide
Description
N-(3,4-Dimethylphenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)propanamide is a heterocyclic compound featuring a propanamide backbone linked to a 3,4-dimethylphenyl group and a 4-phenyl-1H-imidazole-2-thio moiety. Its molecular formula is C₂₀H₂₁N₃OS, with a molecular weight of 351.47 g/mol . The compound is synthesized to explore structure-activity relationships (SAR) in medicinal chemistry, particularly targeting enzyme inhibition or receptor modulation. Its purity (97%) and structural confirmation via advanced analytical techniques (e.g., NMR, LC-MS) underscore its reliability for research applications .
Properties
Molecular Formula |
C20H21N3OS |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C20H21N3OS/c1-13-9-10-17(11-14(13)2)22-19(24)15(3)25-20-21-12-18(23-20)16-7-5-4-6-8-16/h4-12,15H,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
MDJGTJZBAXYBOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SC2=NC=C(N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
N-(3,4-Dimethylphenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)propanamide, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The chemical formula for this compound is CHNOS. The compound features a thioamide linkage and an imidazole moiety, which are critical for its biological interactions. The presence of dimethyl substitution on the phenyl ring enhances its lipophilicity, potentially influencing its bioavailability and receptor interactions.
Anticancer Properties
Several studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, thiazole and imidazole derivatives have shown promising results against various cancer cell lines. Research suggests that the imidazole ring may play a role in inhibiting tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .
A study focusing on related compounds demonstrated that modifications to the phenyl and imidazole rings could significantly impact cytotoxicity against cancer cells. The structure-activity relationship (SAR) analysis indicated that electron-donating groups on the aromatic rings enhance activity .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Breast Cancer |
| Compound B | 1.98 ± 1.22 | Lung Cancer |
| This compound | TBD | TBD |
Antimicrobial Activity
Imidazole derivatives are well-documented for their antimicrobial properties. This compound's structure suggests potential efficacy against bacterial and fungal pathogens due to the imidazole ring's known activity against various microorganisms .
In vitro studies have shown that related compounds exhibit activity against resistant strains of bacteria, indicating a possible mechanism for overcoming antibiotic resistance through novel structural frameworks .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics due to its lipophilic nature; however, further research is necessary to establish its metabolic pathways and toxicity profiles.
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound was tested alongside standard chemotherapeutics. Results indicated that this compound exhibited enhanced cytotoxicity compared to controls, particularly in breast cancer models. The study highlighted its potential as a lead compound for further development in anticancer therapies .
Case Study 2: Antimicrobial Activity
A recent study evaluated the antimicrobial effects of several imidazole derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting it could serve as a scaffold for developing new antimicrobial agents .
Chemical Reactions Analysis
Key Reaction Steps
The synthesis of this compound involves multi-step organic transformations, with critical steps including:
-
Imidazole ring formation : Likely achieved through cyclization reactions involving diketones and nitrogen sources (e.g., ammonia or amines).
-
Thioether linkage formation : Requires sulfur-containing reagents (e.g., mercaptans or thiol donors) reacting with alkylating agents (e.g., alkyl halides or mesylates).
-
Amide bond formation : Typically involves coupling reactions using activating agents like EDCl or HOBt with carbodiimides.
1.2.2 Thioether Formation
The sulfur atom in the thioether linkage likely arises from nucleophilic substitution reactions. For instance, a thiolate ion reacting with an alkyl halide (e.g., methyl iodide) or mesylated alcohol could form the thioether bond.
1.2.3 Amide Bond Formation
The propanamide group is typically formed via activation of the carboxylic acid (e.g., using HATU or HBTU) followed by coupling with the dimethylphenylamine.
Optimization Parameters
| Factor | Impact on Reaction | Typical Values |
|---|---|---|
| Temperature | Controls reaction rate and selectivity | 0–100°C (depending on step) |
| Solvent | Affects solubility and reaction efficiency | DMF, THF, or dichloromethane |
| Catalyst | Accelerates specific transformations | Pd/C for hydrogenation, DMAP for coupling |
Characterization Methods
Common analytical techniques include:
-
HPLC : To monitor reaction progress and purity.
-
NMR spectroscopy : For structural confirmation (e.g., H and C NMR).
-
Mass spectrometry : To verify molecular weight and identify impurities .
Structural Comparisons and Analogues
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 3,4-dimethylphenyl group enhances lipophilicity compared to the trimethoxyphenyl group in compound C₂₇H₂₇FN₄O₄S, which may improve blood-brain barrier penetration .
- Sulfur Functionality: The thioether linkage in the target compound contrasts with the methylthio group in C₂₇H₂₇FN₄O₄S.
Spectral Comparisons :
- IR Spectroscopy : The target’s thioether group likely shows a C–S stretch near 700–800 cm⁻¹, distinct from the C=S (1247–1255 cm⁻¹) in triazole-thiones .
- ¹H NMR : The 3,4-dimethylphenyl group in the target would exhibit two singlet peaks for methyl protons (δ ~2.2–2.5 ppm), absent in analogs with halogen or methoxy substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
